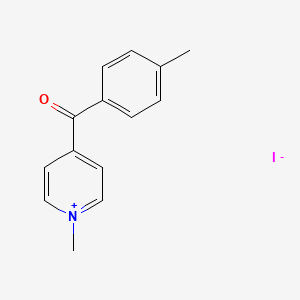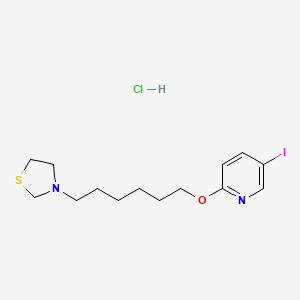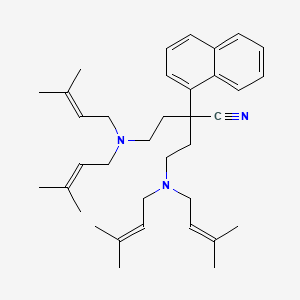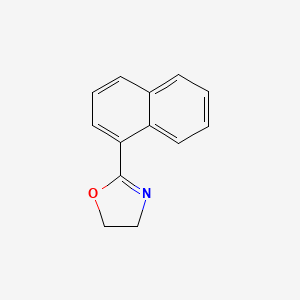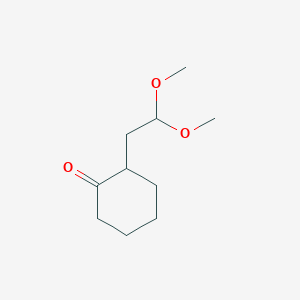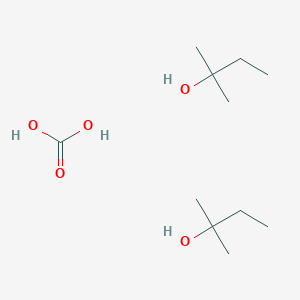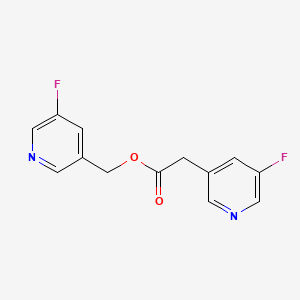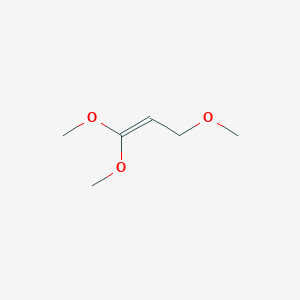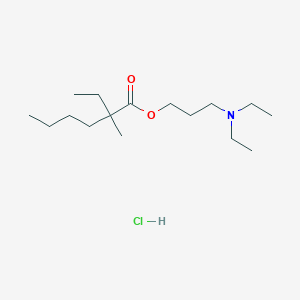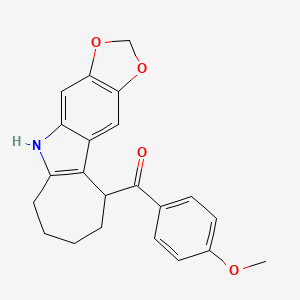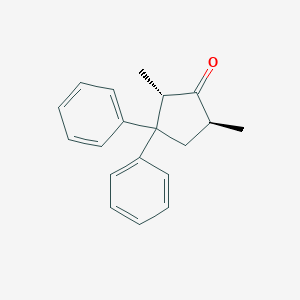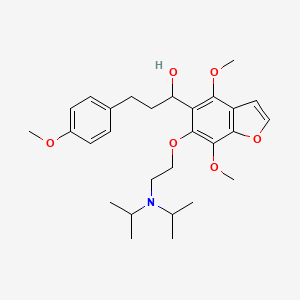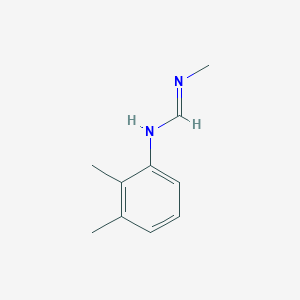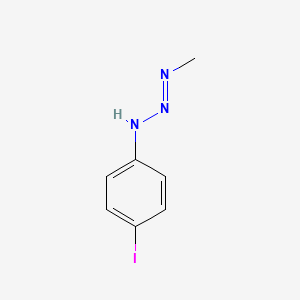
1-(4-Iodophenyl)-3-methyltriazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodophenyl)-3-methyltriazene is an organic compound characterized by the presence of an iodophenyl group attached to a triazene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-3-methyltriazene typically involves the reaction of 4-iodoaniline with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triazene compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Iodophenyl)-3-methyltriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene moiety into amines.
Substitution: The iodophenyl group can participate in substitution reactions, such as halogen exchange or coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of catalysts like palladium in coupling reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Production of amines.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodophenyl)-3-methyltriazene finds applications in several scientific domains:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Iodophenyl)-3-methyltriazene involves its interaction with molecular targets such as enzymes or receptors. The triazene moiety can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromophenyl)-3-methyltriazene
- 1-(4-Chlorophenyl)-3-methyltriazene
- 1-(4-Fluorophenyl)-3-methyltriazene
Comparison: 1-(4-Iodophenyl)-3-methyltriazene is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight influence the compound’s physical and chemical behavior, making it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
40643-37-6 |
|---|---|
Molekularformel |
C7H8IN3 |
Molekulargewicht |
261.06 g/mol |
IUPAC-Name |
4-iodo-N-(methyldiazenyl)aniline |
InChI |
InChI=1S/C7H8IN3/c1-9-11-10-7-4-2-6(8)3-5-7/h2-5H,1H3,(H,9,10) |
InChI-Schlüssel |
NUNUQSLVNRPSQB-UHFFFAOYSA-N |
Kanonische SMILES |
CN=NNC1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


